molecular formula C18H19NO2 B5767515 (E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5767515
M. Wt: 281.3 g/mol
InChI Key: HAKORUMSHBKYRK-YRNVUSSQSA-N
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Description

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. This compound is characterized by the presence of a double bond between the second and third carbon atoms of the prop-2-enamide chain, with the phenyl groups substituted at the second and fourth positions. The compound’s structure includes a methoxy group attached to the para position of one of the phenyl rings, and two methyl groups attached to the ortho and para positions of the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Substitution Reactions: The phenyl groups are introduced through substitution reactions, where the positions of the substituents (methoxy and methyl groups) are carefully controlled.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired compound is obtained in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated amides.

Scientific Research Applications

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2,4-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (E)-N-(2,4-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents on the phenyl rings also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-4-10-17(14(2)12-13)19-18(20)11-7-15-5-8-16(21-3)9-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKORUMSHBKYRK-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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